(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-3-1-8(2-4-10)12(16)9-5-6-15-11(14)7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODXVSLRIRMETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=NC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloropyridine in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents like toluene or ethanol.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Complex aromatic compounds.
Scientific Research Applications
(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2-chloropyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Moieties
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone
- Molecular Weight : 235.69 g/mol (adduct form).
- Key Features : A hydroxypiperidine ring replaces the 2-chloropyridine group.
- Crystal Structure : Exhibits intermolecular O–H···O hydrogen bonds, forming chains along the c-axis. Dihedral angles between the phenyl and piperidine rings are 51.6° and 89.5° , influencing molecular packing .
- Applications : Piperidine derivatives are common in bioactive molecules due to their CNS activity and analgesic properties .
(4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride
- Molecular Formula: C₁₂H₁₅Cl₂NO.
- Key Features : The pyridine ring is replaced by a piperidine group, with a hydrochloride salt enhancing solubility.
- Applications : Used in medicinal chemistry as a building block for neuroactive compounds.
Heterocyclic Analogues
3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]pyrazol-1-yl(pyridin-4-yl)methanone
- Key Features : Incorporates a pyrazoline ring and isopropyl-substituted phenyl group.
- Biological Activity : Demonstrates antimicrobial activity via molecular docking studies, attributed to the pyrazoline scaffold’s ability to disrupt microbial enzymes .
T1: 3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydropyrazol-1-yl(pyridin-4-yl)methanone
- Biological Activity : Exhibits anti-epileptic activity in rodent models, with the furan group enhancing blood-brain barrier penetration .
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
- Molecular Formula : C₂₂H₁₅ClFN₅OS.
- Key Features : A triazole ring and fluorophenyl group introduce additional hydrogen-bonding sites.
- Applications: Potential use in pesticide formulations due to sulfur-containing heterocycles .
Substituted Pyridine Analogues
4-(4-Chlorobenzoyl)pyridine
- Molecular Weight : 217.65 g/mol.
- Safety Profile : Classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
- Applications : Widely used as a ligand in coordination chemistry and a precursor in agrochemical synthesis .
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone
Comparative Analysis
Physicochemical Properties
- Lipophilicity : Chlorine atoms and aromatic rings increase LogP, enhancing membrane permeability.
- Solubility : Piperidine and hydroxypiperidine derivatives show improved aqueous solubility due to hydrogen-bonding capability .
Biological Activity
(4-Chlorophenyl)(2-chloropyridin-4-yl)methanone, a compound with significant potential in medicinal chemistry, has been the subject of various studies investigating its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a chlorinated phenyl ring and a chlorinated pyridine ring, contributing to its unique chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 239.1 g/mol.
1. Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | Concentration (µM) | Viability (%) | Significance |
|---|---|---|---|
| MCF-7 | 5 | 85 | p ≤ 0.05 |
| MCF-7 | 50 | 65 | p ≤ 0.01 |
| H460 | 5 | 80 | p ≤ 0.05 |
| H460 | 50 | 55 | p ≤ 0.01 |
These results suggest that this compound can significantly inhibit cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and are often overexpressed in cancer cells. Studies have shown that derivatives of this compound can act as effective HDAC inhibitors, leading to increased acetylation of histones and activation of tumor suppressor genes .
Case Study: HDAC Inhibition
In a controlled experiment, a derivative of this compound was tested against various HDAC enzymes in cancer cell lines. The results indicated a dose-dependent inhibition of HDAC activity, correlating with increased markers of apoptosis in treated cells.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of chlorine substituents enhances the compound's binding affinity to these targets, potentially leading to enzyme inhibition or modulation of receptor activity . This interaction may result in altered biochemical pathways with therapeutic implications.
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity evaluations indicate moderate toxicity at high concentrations, necessitating further studies to establish safe dosage ranges for clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
